1-[1-(4-Methoxyphenyl)propan-2-yl]piperidine-4-carboxamide
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Overview
Description
1-[1-(4-Methoxyphenyl)propan-2-yl]piperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a methoxyphenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methoxyphenyl)propan-2-yl]piperidine-4-carboxamide typically involves multiple steps One common route starts with the preparation of 1-(4-methoxyphenyl)propan-2-one, which is then reacted with piperidine to form the desired piperidine derivative
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Methoxyphenyl)propan-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines or alcohols.
Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[1-(4-Methoxyphenyl)propan-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or conditions.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methoxyphenyl)propan-2-yl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group may play a role in binding to specific sites, while the piperidine ring can influence the overall conformation and activity of the compound. The carboxamide group may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-propanone: This compound shares the methoxyphenyl group and is used as an intermediate in the synthesis of 1-[1-(4-Methoxyphenyl)propan-2-yl]piperidine-4-carboxamide.
1-(4-Methoxyphenyl)-2-propen-1-yl acetate: Another related compound with similar structural features.
Uniqueness: this compound is unique due to the combination of its functional groups and the presence of the piperidine ring, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)propan-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(11-13-3-5-15(20-2)6-4-13)18-9-7-14(8-10-18)16(17)19/h3-6,12,14H,7-11H2,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVDVINPGQXXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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